2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of thiophene and thiazole rings, both of which are known for their significant roles in medicinal chemistry. This compound is characterized by the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves the condensation of 2,5-dichlorothiophene derivatives with thiazole derivatives. One common method includes the Claisen–Schmidt condensation of 3-acetyl-2,5-dichlorothiophene with appropriate aldehydes in the presence of a base such as potassium hydroxide . The reaction conditions often involve refluxing in methanol for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure the reproducibility and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The compound can form larger molecules through condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium hydroxide for condensation reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dichlorothiophene: A precursor in the synthesis of the target compound, known for its reactivity in condensation reactions.
2,5-dichlorothiophene: A simpler thiophene derivative that shares the chlorine substitution pattern but lacks the additional functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Uniqueness
The uniqueness of 2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide lies in its combined thiophene and thiazole rings, along with multiple chlorine substitutions. This structure provides a unique set of electronic and steric properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4N2OS3/c13-7-1-4(9(15)21-7)6-3-20-12(17-6)18-11(19)5-2-8(14)22-10(5)16/h1-3H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJCJNOCJZSDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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